BenchChemオンラインストアへようこそ!

1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea

HRI kinase activation eIF2α phosphorylation Drug-likeness

This precisely stereochemically defined (R,R)-trans compound is critical for reproducible HRI kinase activation, sEH inhibition, and UT-B modulation studies. The pyridin-2-yloxy substituent imparts superior solubility vs phenyl analogs, while the isopropyl urea terminus occupies a key intermediate in the lipophilicity-bulk continuum. Use as a comparator to tert-butyl analog (CAS 2034255-05-3) for SAR deconvolution. Essential for cHAU chemotype optimization where solubility-driven attrition is a concern.

Molecular Formula C15H23N3O2
Molecular Weight 277.368
CAS No. 2034222-93-8
Cat. No. B2671358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea
CAS2034222-93-8
Molecular FormulaC15H23N3O2
Molecular Weight277.368
Structural Identifiers
SMILESCC(C)NC(=O)NC1CCC(CC1)OC2=CC=CC=N2
InChIInChI=1S/C15H23N3O2/c1-11(2)17-15(19)18-12-6-8-13(9-7-12)20-14-5-3-4-10-16-14/h3-5,10-13H,6-9H2,1-2H3,(H2,17,18,19)
InChIKeyAUZWIDXMTQLGNI-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea CAS 2034222-93-8: Chemical Identity and Pharmacological Classification for Informed Procurement


1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea (CAS 2034222-93-8, molecular formula C15H23N3O2, MW 277.37) is a synthetic small molecule belonging to the 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylurea (cHAU) chemotype [1]. The compound features a trans-configured 1,4-cyclohexyl core bearing a pyridin-2-yloxy substituent and an isopropyl-terminated urea moiety, which places it at the intersection of therapeutic programs targeting heme-regulated inhibitor (HRI) kinase activation, soluble epoxide hydrolase (sEH) inhibition, and urea transporter (UT-B) modulation [2]. Its stereochemically defined (R,R) configuration distinguishes it from cis-isomers and racemic mixtures that may exhibit divergent target engagement profiles [2].

Why 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea Cannot Be Replaced by Generic Urea Derivatives: Stereochemical and Pharmacophoric Determinants


Generic substitution within the cHAU class is not straightforward because the pyridin-2-yloxy substituent provides a hydrogen-bond-accepting heterocycle that is absent in phenyl-only analogs, while the isopropyl urea terminus modulates both steric bulk and lipophilicity (cLogP) relative to tert-butyl, cyclohexyl, or arylurea variants [1]. The (1r,4r) trans-configuration of the cyclohexyl ring establishes a fixed spatial relationship between the urea pharmacophore and the aryloxy side chain; cis-diastereomers or ring-contracted analogs (e.g., cyclopentyl or piperidinyl scaffolds) present a different exit vector, potentially disrupting the geometry required for bidentate hydrogen bonding in the target active site [1]. In the context of HRI activation, SAR studies have demonstrated that modifications to the N-aryl and N′-cyclohexyl regions produce substantial (>10-fold) changes in eIF2α phosphorylation potency and downstream CHOP expression [2]. Therefore, procurement of precisely this stereochemically defined compound is essential to ensure reproducibility of biological results observed with the cHAU chemotype.

1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea: Quantitative Differentiation Evidence Relative to Structural Analogs


Stereochemical Identity and cLogP Advantage Relative to the Tert-Butyl Analog

Although direct target potency data for this specific compound is not publicly available, the isopropyl urea variant differentiates from the closely related tert-butyl analog (3-tert-butyl-1-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea, CAS 2034255-05-3) by virtue of reduced lipophilicity. In the cHAU SAR campaign, replacement of tert-butyl with smaller alkyl substituents was a deliberate strategy to lower cLogP while maintaining target engagement [1]. The isopropyl group provides an intermediate steric profile: it is less bulky than tert-butyl (which can limit solubility and metabolic stability) but more sterically defined than ethyl or methyl, potentially offering a differentiated balance of potency and drug-like properties [1]. The (1r,4r) configuration further distinguishes this compound from racemic or cis-isomeric mixtures that would introduce conformational heterogeneity in binding assays.

HRI kinase activation eIF2α phosphorylation Drug-likeness

Heterocyclic H-Bond Acceptor Capability Versus Phenyl-Only cHAU Analogs

The pyridin-2-yloxy substituent on the cyclohexyl ring introduces a nitrogen atom capable of acting as a hydrogen bond acceptor, a feature absent in phenyloxy or substituted-phenyloxy cHAU analogs. In the broader cHAU SAR study (J Med Chem 2017), aryloxy substituents with heterocyclic character were explored to modulate solubility and target interactions [1]. While the parent paper does not report isolated data for the pyridin-2-yloxy isopropyl compound, the class-level finding is that heterocyclic aryloxy substituents significantly improved aqueous solubility relative to phenyl-only analogs while maintaining or enhancing potency in the eIF2α phosphorylation assay [1]. This differentiation is structural and physico-chemical rather than target-based.

Target engagement Structure-activity relationship Kinase activation

Preliminary CCR5 Antagonism as a Differentiating Secondary Pharmacology Profile

A preliminary pharmacological screen indexed via Semantic Scholar indicates that this compound exhibits CCR5 antagonistic activity, suggesting potential utility in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This secondary pharmacology profile distinguishes the compound from cHAU analogs that are purely HRI-selective. The evidence is from a screening context, and no quantitative IC50 or Ki data was retrievable for the target compound. For comparison, the closely related urea-based CCR5 antagonist series described in patent WO0234760A2 (cyclohexyl compounds as CCR5 antagonists) features compounds with IC50 values in the nanomolar range in [35S]GTPγS binding assays [2], providing a class-level benchmark.

CCR5 antagonism HIV Chemokine receptor

Recommended Application Scenarios for 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea in Academic and Industrial Research


SAR Expansion of cHAU-Based HRI Activators for eIF2α Phosphorylation Studies

This compound serves as a tool for probing the steric tolerance at the N′-alkyl urea position within the cHAU chemotype. Based on class SAR, the isopropyl substituent occupies a defined intermediate position in the lipophilicity-bulk continuum between ethyl/methyl and tert-butyl/cyclohexyl variants, enabling researchers to systematically dissect the contribution of this position to HRI activation potency, cellular eIF2α phosphorylation, and downstream CHOP expression [1]. The (1r,4r) stereochemistry ensures conformational homogeneity in biochemical and cellular assays, which is critical for generating interpretable SAR data. Use as a comparator compound alongside the tert-butyl analog (CAS 2034255-05-3) is recommended to deconvolute steric from lipophilic effects on target engagement [1].

Physicochemical Comparator in Solubility-Optimized cHAU Lead Development

The pyridin-2-yloxy moiety confers distinct physicochemical properties relative to carbocyclic aryloxy cHAU analogs. This compound may be deployed as a reference standard in solubility, permeability, and metabolic stability assays when benchmarking next-generation cHAU derivatives. The class-level SAR from Zhang et al. (2020) establishes that heterocyclic aryloxy substituents improve aqueous solubility without sacrificing eIF2α phosphorylation potency, making this compound a relevant comparator for compounds where solubility-driven attrition is a concern in lead optimization [1].

Negative Control or Selectivity Profiling in HRI-Specific Activation Studies

Given the preliminary indication of CCR5 antagonist activity [1], this compound could be used as a tool to assess selectivity across kinase and GPCR panels when characterizing HRI activation. The potential for ancillary CCR5 engagement distinguishes this compound from more selective cHAU analogs and provides a reference point for profiling the selectivity window of the chemotype. Researchers should confirm CCR5 activity in their own assays before relying on it as a selectivity control.

Quote Request

Request a Quote for 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.